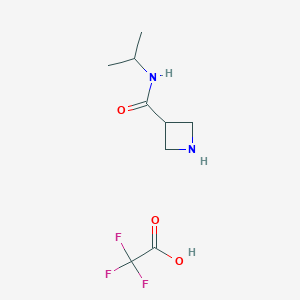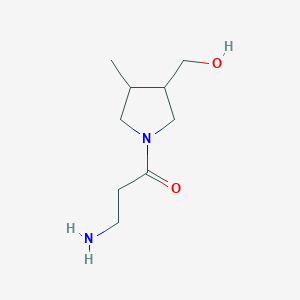![molecular formula C13H26N2O B1481373 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine CAS No. 2098131-95-2](/img/structure/B1481373.png)
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine
Descripción general
Descripción
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine, also known as EMA-2, is an organic compound with a wide range of applications in scientific research. It is a member of the azaspirodecanone family and is composed of a spirocarbon skeleton with a secondary amine group. EMA-2 is an important compound used in the synthesis of other compounds, and it is also used as a research tool in order to better understand biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Hydrolysis and Acylation Reactions
Research by Belikov et al. (2013) on azaspirocycles, such as the hydrolysis and acylation of imino groups in E/Z-isomers of related compounds, sheds light on the chemical reactivity of azaspiro[4.4]nonan derivatives. Their work demonstrates the transformation of these compounds under mild conditions, leading to the formation of N-acylated products, which could be pivotal in developing novel synthetic pathways for pharmaceuticals or advanced materials (Belikov et al., 2013).
Environmental Applications
A study by Akceylan et al. (2009) on the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines provides an environmental application of azaspirocycles. This research highlights the potential of azaspirocyclic compounds in environmental remediation, particularly in the adsorption and removal of harmful dyes from wastewater (Akceylan et al., 2009).
Synthesis of Chiral Intermediates
D'Angelo et al. (2005) reported on the enantioselective synthesis of a key chiral intermediate, showcasing the utility of azaspirocycles in constructing complex molecular architectures. This application is crucial for the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is vital (D'Angelo et al., 2005).
Antimicrobial Activity
Singh et al. (2021) explored the synthesis of novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one for their antimicrobial activity. This research indicates the potential of azaspirocyclic compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Singh et al., 2021).
Spirocyclic Compounds in Drug Discovery
Wipf et al. (2004) conducted a diversity-oriented synthesis of azaspirocycles, revealing the versatility of these compounds in generating a wide range of functionalized heterocycles. Their work underscores the importance of azaspirocycles in medicinal chemistry and drug discovery, where they can serve as scaffolds for developing new therapeutic agents (Wipf et al., 2004).
Propiedades
IUPAC Name |
2-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-16-10-12-9-15(8-7-14)11-13(12)5-3-4-6-13/h12H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYXYSFICACJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1481296.png)


![3-Phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1481301.png)






